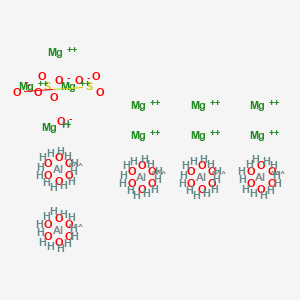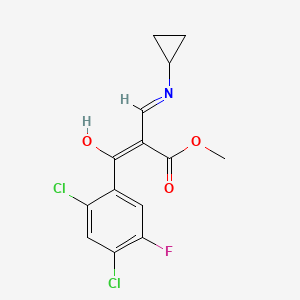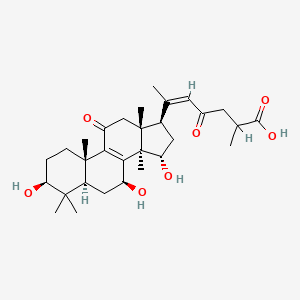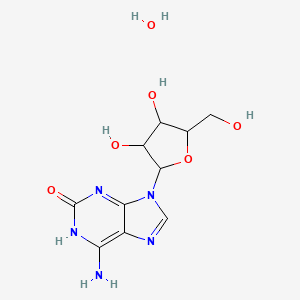
Isoguanosine Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Isoguanosine has been synthesized through various methods. Chern Ji-Wang et al. (1987) achieved a 68% yield synthesis via a one-pot reaction involving condensation, treatment with DCC, and annulation with ethanolic ammonia (Chern Ji-Wang et al., 1987). Another method by L. D. Napoli et al. (1995) obtained isoguanosine in 76% overall yield starting from 2′,3′,5′-tri-O-acetylxanthosine, highlighting efficient pathways for isoguanosine synthesis and modifications for potential applications (Napoli et al., 1995).
Molecular Structure Analysis
Studies on the hydration structures and molecular interactions of isoguanosine derivatives offer insights into its molecular structure. H. Asami et al. (2009) explored the mono- and dihydrated clusters of 2'-deoxyguanosine, comparing them with guanosine to understand the role of the 2'-hydroxy group in hydration, which indirectly provides insights into the structural peculiarities of isoguanosine derivatives (Asami et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of isoguanosine under various conditions has been studied to understand its potential applications. F. Seela et al. (1995) investigated the substituent reactivity and tautomerism of isoguanosine, demonstrating its diverse reactivity and potential for modifications (Seela et al., 1995). This provides a foundation for exploring isoguanosine's chemical properties further.
Physical Properties Analysis
Isoguanosine and its derivatives form stable supramolecular structures, such as hydrogels, showcasing remarkable physical properties. For instance, Hang Zhao et al. (2017) found that isoguanosine derivatives form hydrogels with excellent long-term stability, outperforming those formed by guanosine (Zhao et al., 2017). These findings underline the unique physical characteristics of isoguanosine, including its gel formation capabilities.
Chemical Properties Analysis
The chemical properties of isoguanosine, including its ability to participate in selective ionophore assemblies and its tautomerism, are notable. F. V. van Leeuwen et al. (2004) demonstrated that self-assembled isoguanosine derivatives are excellent selective ionophores for 226Ra2+ ions, showing the chemical versatility of isoguanosine in forming specific complexes with metal ions (van Leeuwen et al., 2004).
Aplicaciones Científicas De Investigación
-
Supramolecular Structures
- Field : Chemistry
- Application Summary : Isoguanosine (isoG) can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
- Results or Outcomes : The formation of these supramolecular structures shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .
-
Ionophore Formation
-
Gel Formation
-
Cancer Treatment
-
Oxidative Damage Marker
-
Nucleic Acid Metabolism
-
DNA Damage Marker
-
Supramolecular Self-Assembly
Safety And Hazards
Propiedades
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFGKAOCZWFNPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoguanosine Hydrate | |
CAS RN |
359436-55-8 |
Source


|
| Record name | Isoguanosine Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

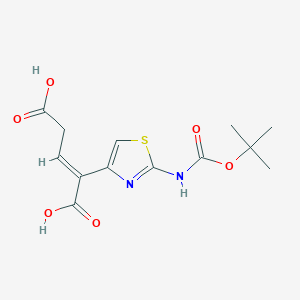
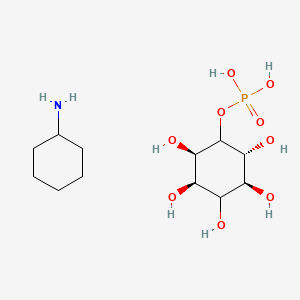

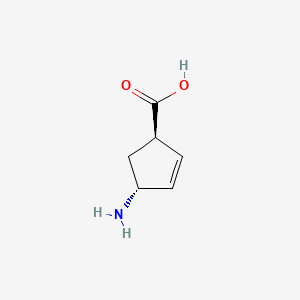
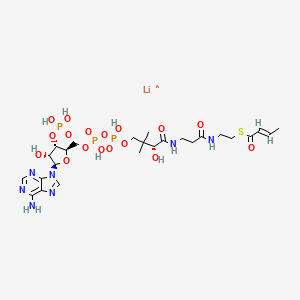
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
